molecular formula C10H15N3O2 B13201648 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine

Cat. No.: B13201648
M. Wt: 209.24 g/mol
InChI Key: DBDGLMZKSWJLSE-UHFFFAOYSA-N
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Description

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a 3-cyclopropyl-1,2,4-oxadiazol-5-yl group and a methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups to form the oxadiazole ring. This can be achieved using amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler morpholine derivatives.

Scientific Research Applications

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine stands out due to its unique combination of a morpholine ring and an oxadiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine

InChI

InChI=1S/C10H15N3O2/c1-6-8(11-4-5-14-6)10-12-9(13-15-10)7-2-3-7/h6-8,11H,2-5H2,1H3

InChI Key

DBDGLMZKSWJLSE-UHFFFAOYSA-N

Canonical SMILES

CC1C(NCCO1)C2=NC(=NO2)C3CC3

Origin of Product

United States

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